Moderate TNKS‑2 Inhibition Offers a Favorable Potency Window Versus Pan‑PARP Agents
The target compound inhibits human TNKS‑2 with an IC₅₀ of 101 nM, a value that is 13‑fold less potent than the clinical tankyrase inhibitor RK‑287107 (IC₅₀ = 10 nM) but 13‑fold more potent than the clinically approved PARP1/2 inhibitor Olaparib (IC₅₀ = 1330 nM) [1]. This intermediate potency may be advantageous for applications requiring partial pathway suppression rather than complete ablation, potentially reducing on‑target intestinal toxicity often associated with highly potent tankyrase inhibitors .
| Evidence Dimension | Inhibitory potency against human TNKS‑2 |
|---|---|
| Target Compound Data | IC₅₀ = 101 nM |
| Comparator Or Baseline | RK‑287107 (IC₅₀ = 10 nM); Olaparib (IC₅₀ = 1330 nM) |
| Quantified Difference | 10× less potent than RK‑287107; 13× more potent than Olaparib |
| Conditions | Biochemical enzyme inhibition assay using recombinant human TNKS‑2 (residues 849–1166) expressed in insect sf21 cells; pre‑incubation time 2 h |
Why This Matters
Procurement of this compound enables investigation of TNKS‑2 pharmacology in a potency range distinct from both high‑potency tool compounds and non‑selective PARP inhibitors, supporting nuanced SAR and in vivo dose‑response studies.
- [1] BindingDB. (n.d.). CHEMBL2058057 (BDBM50188337) – IC₅₀ = 101 nM against human TNKS‑2. View Source
